molecular formula C10H15BN2O3 B1390758 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-ol CAS No. 1073354-84-3

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-ol

Cat. No. B1390758
CAS RN: 1073354-84-3
M. Wt: 222.05 g/mol
InChI Key: JRCSRFGCQSLWNZ-UHFFFAOYSA-N
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Description

Compounds with a 1,3,2-dioxaborolane structure, such as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are often used as reagents in organic synthesis . They can be used to borylate arenes and to prepare other boron-containing compounds .


Synthesis Analysis

The synthesis of these types of compounds often involves borylation reactions . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used to borylate the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a boron atom bonded to two oxygen atoms and two carbon atoms, forming a five-membered ring . The carbon atoms are often part of a tetramethyl group .


Chemical Reactions Analysis

In chemical reactions, these compounds often act as boron sources . They can participate in various types of reactions, including hydroboration of alkyl or aryl alkynes and alkenes .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystallographic Study : The compound has been synthesized as a part of boric acid ester intermediates with benzene rings. The structure is analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) confirms the molecular structures, and physicochemical properties are investigated, revealing significant conformational insights (Huang et al., 2021).

  • Crystal Structure and DFT Studies : Another study on similar compounds, utilizing FT-IR, NMR, and MS spectroscopies, also validates the crystal structure through X-ray diffraction. The DFT calculations are consistent with X-ray findings, offering a deeper understanding of the molecular electrostatic potential and frontier molecular orbitals (Liao et al., 2022).

  • Vibrational Properties Studies : This research focuses on the synthesis and vibrational property studies of related compounds. The structural characterization is conducted through spectroscopy and X-ray diffraction, supplemented by DFT and TD-DFT calculations for comparative spectroscopic data analysis (Wu et al., 2021).

Chemical Synthesis and Modification

  • Microwave-Assisted Synthesis : The compound has been used in the microwave-assisted synthesis of heteroaryl-linked benzimidazoles, showcasing a convenient method for producing a variety of heteroaryl-substituted benzimidazoles (Rheault et al., 2009).

  • Pd-Catalyzed Borylation : This study explores the syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via Pd-catalyzed borylation, highlighting an effective method for borylation of arylbromides, particularly those bearing sulfonyl groups (Takagi & Yamakawa, 2013).

Molecular and Materials Science

  • Polymers Containing IsoDPP Units : Research on polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione units utilizes the compound for the synthesis of deeply colored polymers with significant molecular weights, soluble in common organic solvents (Welterlich et al., 2012).

  • Silicon-Based Drugs Synthesis : The compound serves as a building block in the synthesis of biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, demonstrating its potential in the development of silicon-based drugs (Büttner et al., 2007).

  • Fluorescence Probes for H2O2 Detection : A series of boronate ester fluorescence probes were synthesized for detecting hydrogen peroxide, showing varied fluorescence responses based on intramolecular charge transfer states (Lampard et al., 2018).

Future Directions

The future directions for research on these types of compounds could involve exploring new synthetic methods and applications . They could also include studying their properties and behavior in more detail .

Biochemical Analysis

Biochemical Properties

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-ol plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and enzyme inhibition. This compound interacts with various enzymes and proteins, often acting as an inhibitor or a substrate. For instance, it has been shown to interact with enzymes involved in the synthesis of nucleotides and nucleic acids, thereby influencing the overall metabolic pathways . The nature of these interactions is primarily based on the ability of the dioxaborolane ring to form stable complexes with enzyme active sites, thereby inhibiting their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell . These effects collectively contribute to changes in cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with enzyme active sites, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by interacting with DNA and RNA polymerases, thereby affecting the transcription and translation processes . Additionally, it can modulate the activity of various signaling pathways by binding to key signaling molecules and altering their function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability and resistance to degradation, making it suitable for long-term studies . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been shown to result in sustained inhibition of enzyme activity and persistent changes in gene expression . These effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound exhibits minimal toxicity and effectively modulates enzyme activity and gene expression . At higher doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide and nucleic acid synthesis . This compound interacts with enzymes such as DNA and RNA polymerases, influencing the synthesis and repair of nucleic acids . Additionally, it affects metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within cells are influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus and cytoplasm . This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Within the nucleus, it interacts with DNA and RNA polymerases, influencing gene expression and nucleic acid synthesis . In the cytoplasm, it modulates the activity of various metabolic enzymes, thereby affecting cellular metabolism .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-12-8(14)13-6-7/h5-6H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCSRFGCQSLWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660643
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1073354-84-3
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxypyrimidine-5-boronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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